2,3',4,5'-Tetrahydroxystilbene
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Overview
Description
2,3’,4,5’-Tetrahydroxystilbene is a polyphenolic compound primarily derived from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic pathway of 2,3’,4,5’-Tetrahydroxystilbene involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been employed to study these pathways . The synthesis typically involves the use of crude protein extracts for comprehensive analysis of resveratrol synthase, glycosyltransferase, and hydroxylase activities .
Industrial Production Methods: Industrial production of 2,3’,4,5’-Tetrahydroxystilbene is primarily achieved through extraction from Polygonum multiflorum. The compound is isolated using high-performance liquid chromatography (HPLC) and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,5’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to undergo hydroxylation and glycosylation reactions during its biosynthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of stilbene .
Scientific Research Applications
2,3’,4,5’-Tetrahydroxystilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Industry: Utilized in the development of cosmetics and health supplements due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2,3’,4,5’-Tetrahydroxystilbene involves multiple molecular targets and pathways:
Anti-inflammatory: Suppresses the induction of pro-inflammatory factors by attenuating the binding activity of nuclear factor-κB in microglia.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes to protect against oxidative damage.
Neuroprotective: Modulates neurotrophin signaling pathways to attenuate neurodegenerative diseases.
Comparison with Similar Compounds
2,3’,4,5’-Tetrahydroxystilbene is often compared with other stilbene derivatives such as resveratrol and polydatin. While resveratrol is well-known for its antioxidant properties, 2,3’,4,5’-Tetrahydroxystilbene exhibits unique anti-inflammatory and neuroprotective effects . Similar compounds include:
Resveratrol: A natural polyphenol found in grapes and berries.
Polydatin: A glucoside of resveratrol with similar antioxidant properties.
Piceid: Another glucoside derivative of resveratrol with potential health benefits.
Properties
IUPAC Name |
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAOJSHSJQANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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